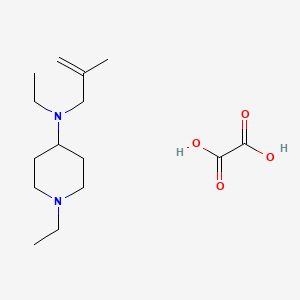
N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine;oxalic acid is a complex organic compound that combines a piperidine derivative with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The oxalic acid component is usually introduced in a subsequent step, where it forms a salt with the amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Quality control measures are implemented to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-1-(2-furyl)-2-methyl-1-propen-1-amine
- N,N-diethyl-1-(furan-2-yl)-2-methylprop-1-en-1-amine
Uniqueness
N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine is unique due to its specific piperidine structure combined with the oxalic acid component. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
N,1-diethyl-N-(2-methylprop-2-enyl)piperidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.C2H2O4/c1-5-14-9-7-13(8-10-14)15(6-2)11-12(3)4;3-1(4)2(5)6/h13H,3,5-11H2,1-2,4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJULYJPMYBHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(CC)CC(=C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-3-ETHYL-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5040827.png)
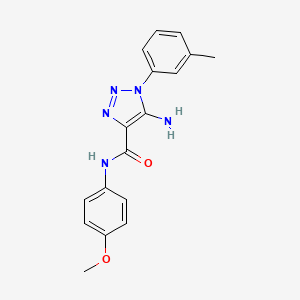
![6-amino-1-(1,3-benzothiazol-2-yl)-3-methyl-4-(3-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5040857.png)

![10-ethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5040878.png)
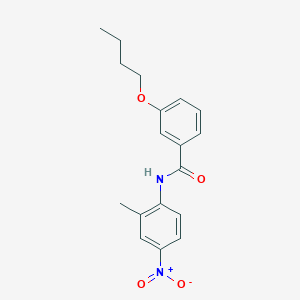
![N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5040883.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one](/img/structure/B5040891.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5040893.png)
![N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B5040894.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5040911.png)
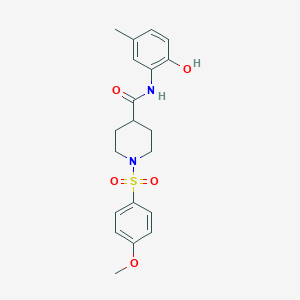
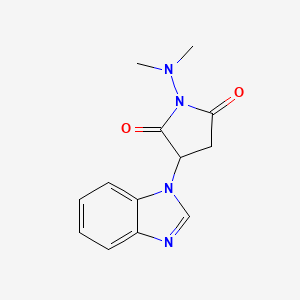
![1-(4-iodophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5040935.png)
